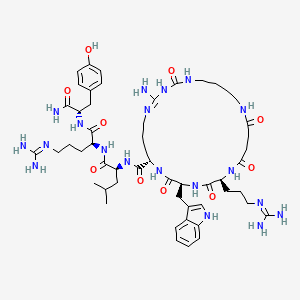
Y4R agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y4R agonist-2 is a compound that acts as an agonist for the human neuropeptide Y4 receptor. The Y4 receptor, along with its native ligand pancreatic polypeptide, plays a crucial role in regulating human metabolism by signaling satiety, regulating food intake, and increasing energy expenditure. This receptor is a potential target for treating obesity and other metabolic disorders .
Preparation Methods
The preparation of Y4R agonist-2 involves synthetic routes that typically start with small molecule compounds derived from the Niclosamide scaffold. High-throughput screening is used to identify compounds that increase Y4 receptor activity. These compounds are then characterized for their potency and selectivity towards Y4 receptor, as well as other related receptors such as Y1, Y2, and Y5 receptors
Chemical Reactions Analysis
Y4R agonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in modified versions of the compound with different functional groups .
Scientific Research Applications
Y4R agonist-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationship of Y4 receptor agonists and to develop new compounds with improved potency and selectivity. In biology, this compound is used to investigate the role of the Y4 receptor in regulating metabolism and energy expenditure. In medicine, it is being explored as a potential therapeutic agent for treating obesity and other metabolic disorders .
Mechanism of Action
Y4R agonist-2 exerts its effects by binding to the Y4 receptor, a G protein-coupled receptor, and activating it. This activation leads to a cascade of intracellular signaling events that ultimately result in the regulation of food intake, energy expenditure, and other metabolic processes. The molecular targets and pathways involved in this mechanism include the activation of G proteins, which then trigger downstream signaling pathways such as the cyclic AMP (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
Y4R agonist-2 is unique compared to other similar compounds due to its high affinity and selectivity for the Y4 receptor. Similar compounds include other Y4 receptor agonists, such as dimeric peptidic Y4 receptor agonists, which consist of two pentapeptide moieties connected through an aliphatic linker . These compounds also target the Y4 receptor but may differ in their binding affinity and activity. Additionally, this compound can be compared to Y2 receptor and Y5 receptor agonists, which target related receptors in the neuropeptide Y receptor family .
Properties
Molecular Formula |
C53H81N19O10 |
|---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |
InChI |
InChI=1S/C53H81N19O10/c1-30(2)26-40(48(80)67-37(13-8-24-62-51(57)58)46(78)69-39(44(54)76)27-31-15-17-33(73)18-16-31)70-47(79)38-14-9-25-63-52(59)72-53(82)64-22-6-5-21-60-42(74)19-20-43(75)66-36(12-7-23-61-50(55)56)45(77)71-41(49(81)68-38)28-32-29-65-35-11-4-3-10-34(32)35/h3-4,10-11,15-18,29-30,36-41,65,73H,5-9,12-14,19-28H2,1-2H3,(H2,54,76)(H,60,74)(H,66,75)(H,67,80)(H,68,81)(H,69,78)(H,70,79)(H,71,77)(H4,55,56,61)(H4,57,58,62)(H4,59,63,64,72,82)/t36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
YXWAKKCWEACOQW-SKGSPYGFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



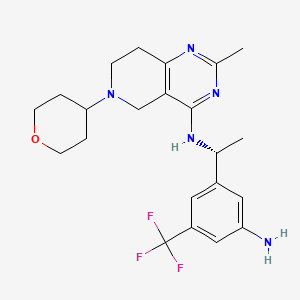

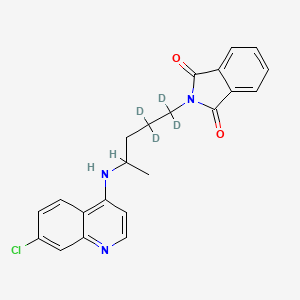


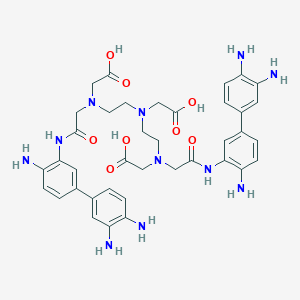




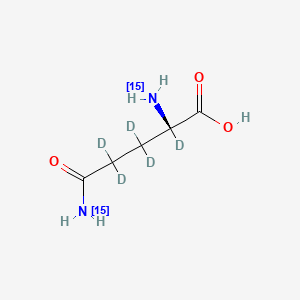
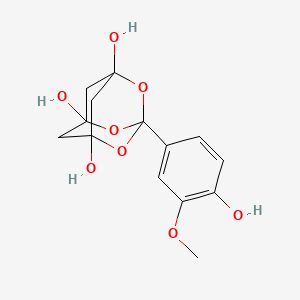
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
